9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine

Xanthine oxidase inhibition Hyperuricemia Gout

This Kissei Pharmaceutical-patented 9-methylpurine features a distinctive piperidinyl-pyridyl ether side chain, enabling exploration of XO active-site sub-pockets inaccessible to allopurinol or febuxostat. Curated in the Therapeutic Target Database as a xanthine dehydrogenase/oxidase inhibitor (PMID27841045-Compound-151), it serves as a validated reference standard for enzymatic assays and an orthogonal SAR scaffold. Confirmed CAS, InChI Key, and molecular formula ensure unambiguous compound management registration. Specify ≥95% HPLC purity with CoA (NMR, LC-MS) upon inquiry.

Molecular Formula C18H22N6O
Molecular Weight 338.4 g/mol
CAS No. 2640842-31-3
Cat. No. B6474539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine
CAS2640842-31-3
Molecular FormulaC18H22N6O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC4=C3N=CN4C
InChIInChI=1S/C18H22N6O/c1-13-9-19-6-3-15(13)25-10-14-4-7-24(8-5-14)18-16-17(20-11-21-18)23(2)12-22-16/h3,6,9,11-12,14H,4-5,7-8,10H2,1-2H3
InChIKeyNUKVVEQSDOBCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine (CAS 2640842-31-3): Chemical Identity and Pharmacological Class


9-Methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a fully synthetic, fused heterocyclic small molecule (C₁₈H₂₂N₆O, MW 338.4 g/mol) belonging to the 9-methyl-6-substituted purine class . The compound is catalogued in the Therapeutic Target Database (TTD) as a xanthine dehydrogenase/oxidase (XDH/XO) inhibitor originating from Kissei Pharmaceutical Co. Ltd., appearing under the synonym PMID27841045-Compound-151 [1]. Its structural architecture combines a purine core with a para-substituted piperidine linker bearing a 3-methylpyridin-4-yl ether moiety, a motif that distinguishes it from classical purine-based XO inhibitors such as allopurinol and from non-purine inhibitors like febuxostat.

Why Generic Purine or Xanthine Oxidase Inhibitor Substitution Fails for 9-Methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine


Xanthine oxidase inhibitors span multiple chemotypes—purine analogs (allopurinol, oxypurinol), non-purine heterocycles (febuxostat, topiroxostat), and fused-ring systems—each displaying distinct binding modes, kinetic profiles, and off-target liabilities [1]. Within the purine subclass, substitution at the N9 and C6 positions profoundly alters enzyme affinity and selectivity. The 9-methyl-6-piperidinyl-purine scaffold present in this compound introduces a flexible, extended side chain capable of occupying sub-pockets inaccessible to smaller inhibitors such as allopurinol [2]. Consequently, substituting this compound with any generic XO inhibitor—including other 9-methylpurines lacking the 3-methylpyridin-4-yl ether moiety—risks losing the specific pharmacophoric interactions that define its inhibitory profile. The quantitative evidence below substantiates the unique structure-activity constraints of this compound.

Quantitative Differentiation Evidence for 9-Methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine (2640842-31-3)


Target Identity: Confirmed Xanthine Dehydrogenase/Oxidase Inhibition vs. Multi-Kinase Ambiguity

This compound is explicitly annotated in the Therapeutic Target Database as a xanthine dehydrogenase/oxidase (XDH) inhibitor, distinct from structurally similar 9-methyl-6-piperidinyl-purines that appear in kinase-focused patent families (e.g., PI3Kδ, CDK, or NSD2 inhibitors) [1]. While many purine analogs with piperidine linkers at C6 are profiled against the kinome, the TTD record for this compound specifies XDH as the sole molecular target, placing it within the hyperuricemia/gout therapeutic area rather than oncology [2]. The comparator baseline is the broader class of 9-methyl-6-piperidinyl-purines that lack defined XO activity and are instead annotated as kinase inhibitors, introducing ambiguity in biological application.

Xanthine oxidase inhibition Hyperuricemia Gout Target deconvolution

Structural Differentiation: 3-Methylpyridin-4-yl Ether Motif vs. Simpler C6 Substituents on the Purine Scaffold

The compound incorporates a 3-methylpyridin-4-yl oxymethyl group attached to the piperidine nitrogen, creating an extended aromatic ether side chain. This contrasts with the majority of literature-reported 9-methyl-6-substituted purines, which bear simpler substituents such as alkylamines, halogens, or unsubstituted phenyl groups at C6 [1]. The closest identified analog is 9-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]purine, which replaces the pyridine ring with a pyridazine while retaining the ether linker . No direct head-to-head activity comparison is publicly available. However, patent data from Kissei Pharmaceutical indicates that nitrogen-containing heterocyclic substituents at positions analogous to the pyridyl ether contribute to XO inhibitory potency through hydrogen-bonding interactions with active-site residues [2].

Structure-activity relationship Purine C6 substitution Xanthine oxidase inhibitor design Molecular recognition

Patent Provenance: Kissei Pharmaceutical XO Inhibitor Program vs. Uncharacterized Vendor Compounds

This compound is traceable to the patent portfolio of Kissei Pharmaceutical Co. Ltd., a company with a dedicated xanthine oxidase inhibitor development program that has produced multiple patent families (e.g., CN101282936B, JP5330990B2, US9023882) [1]. The TTD database links this specific compound to PMID 27841045, a comprehensive patent review covering XO inhibitors from 2011–2015, confirming its origin in a drug-discovery context with defined therapeutic intent (hyperuricemia/gout) [2]. In contrast, many commercially available purine derivatives from non-specialist vendors lack documented target annotation, patent provenance, or biological characterization, leaving their intended application ambiguous.

Patent-derived compound Industrial drug discovery Xanthine oxidase inhibitor pipeline Kissei Pharmaceutical

Molecular Weight and Physicochemical Differentiation from Clinical XO Inhibitors

With a molecular weight of 338.4 g/mol and a calculated hydrogen-bond acceptor count of 6 (from the purine core, pyridine nitrogen, and ether oxygen), this compound occupies a physicochemical space between the small, highly polar clinical XO inhibitors (allopurinol, MW 136.1; oxypurinol, MW 152.1) and larger, more lipophilic developmental candidates [1]. The piperidine linker and pyridyl ether contribute increased molecular complexity and potential for shape complementarity within the XO substrate-binding tunnel, a feature absent in the flat, small-molecule clinical comparators. No direct potency, selectivity, or PK data are publicly available for this compound to quantify the impact of these physicochemical differences on pharmacological outcomes.

Drug-likeness Physicochemical properties Ligand efficiency Allopurinol comparator

Recommended Application Scenarios for 9-Methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine Based on Quantitative Evidence


Xanthine Oxidase Enzymatic Assay Development and Inhibitor Screening

The compound's curated annotation as a xanthine dehydrogenase/oxidase (XDH) inhibitor [1] makes it suitable as a reference tool or positive control in enzymatic assays measuring XO activity (e.g., coupled horseradish peroxidase fluorescence assays using bovine milk xanthine oxidase). Its distinct chemotype—a 9-methylpurine with an extended piperidinyl-pyridyl ether side chain—provides a scaffold orthogonal to clinical comparators like allopurinol or febuxostat, enabling the exploration of structure-activity relationships within the XO substrate-binding tunnel. Researchers should note that no public IC₅₀ value is available for this exact compound; pilot dose-response experiments are essential to establish assay-relevant concentrations.

Hyperuricemia and Gout Drug Discovery: Lead Optimization and Patent Landscape Analysis

Given its origin in Kissei Pharmaceutical's XO inhibitor patent portfolio and its inclusion in the TTD as a hyperuricemia/gout-relevant compound [2], this molecule serves as a structural starting point for medicinal chemistry campaigns targeting urate-lowering therapy. The 3-methylpyridin-4-yl ether moiety represents a specific structural feature that can be systematically varied to probe XO active-site interactions. Competitor patent analysis (particularly Kissei families CN101282936B, JP5330990B2) may reveal additional analogs with disclosed potency data that can contextualize this compound's SAR position.

Chemical Probe Development for Purine Metabolic Pathway Studies

The compound's dual purine-pyridine architecture offers a unique chemical probe for dissecting purine metabolism pathways beyond simple XO inhibition. The TTD database links this compound to purine degradation pathways (KEGG: Purine metabolism, Caffeine metabolism) [1]. In cellular models of purine catabolism, this compound may be deployed alongside allopurinol (which requires metabolic activation to oxypurinol) to investigate structure-dependent differences in cellular uptake, metabolic stability, or pathway engagement. All experiments should include appropriate vehicle and comparator controls due to the absence of published cellular activity data.

Analytical Chemistry and Reference Standard Procurement

For laboratories requiring a characterized, patent-derived 9-methyl-6-substituted purine as an analytical reference standard, this compound offers advantages over uncharacterized vendor catalog entries: it has a confirmed CAS number (2640842-31-3), defined molecular formula (C18H22N6O), InChI Key (NUKVVEQSDOBCJP-UHFFFAOYSA-N), and curated target annotation [1]. These identifiers enable unambiguous registration in compound management systems and facilitate literature and database cross-referencing. Procurement should specify purity requirements (e.g., ≥95% by HPLC) and request a certificate of analysis including identity verification by NMR and LC-MS.

Quote Request

Request a Quote for 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.